molecular formula C10H13N3 B064308 4-Propyl-1H-benzo[d]imidazol-5-amine CAS No. 177843-33-3

4-Propyl-1H-benzo[d]imidazol-5-amine

Cat. No. B064308
M. Wt: 175.23 g/mol
InChI Key: OISUUNQAVBAUIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Propyl-1H-benzo[d]imidazol-5-amine, also known as PBA, is a heterocyclic compound that has been widely used in scientific research due to its unique chemical properties. PBA is a derivative of benzimidazole and contains a propyl group at the 4th position. This compound has been found to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism Of Action

The mechanism of action of 4-Propyl-1H-benzo[d]imidazol-5-amine is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in the body. 4-Propyl-1H-benzo[d]imidazol-5-amine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 4-Propyl-1H-benzo[d]imidazol-5-amine has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.

Biochemical And Physiological Effects

4-Propyl-1H-benzo[d]imidazol-5-amine has been found to have a wide range of biochemical and physiological effects. 4-Propyl-1H-benzo[d]imidazol-5-amine has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-Propyl-1H-benzo[d]imidazol-5-amine has also been found to reduce oxidative stress and improve mitochondrial function, which may contribute to its anti-cancer and neuroprotective properties.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Propyl-1H-benzo[d]imidazol-5-amine in lab experiments include its ease of synthesis, low cost, and wide range of pharmacological activities. 4-Propyl-1H-benzo[d]imidazol-5-amine has also been found to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of using 4-Propyl-1H-benzo[d]imidazol-5-amine in lab experiments is its poor solubility in water, which may limit its bioavailability and efficacy.

Future Directions

There are several potential future directions for research on 4-Propyl-1H-benzo[d]imidazol-5-amine. One area of research is the development of novel 4-Propyl-1H-benzo[d]imidazol-5-amine derivatives with improved pharmacological properties. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer properties of 4-Propyl-1H-benzo[d]imidazol-5-amine. Additionally, the potential use of 4-Propyl-1H-benzo[d]imidazol-5-amine as a therapeutic agent for the treatment of various diseases such as diabetes and neurodegenerative diseases warrants further investigation.

Synthesis Methods

The synthesis of 4-Propyl-1H-benzo[d]imidazol-5-amine involves the reaction of 4-propylaniline with o-phenylenediamine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained in high yield after purification. The synthesis of 4-Propyl-1H-benzo[d]imidazol-5-amine is a straightforward process and can be easily scaled up for large-scale production.

Scientific Research Applications

4-Propyl-1H-benzo[d]imidazol-5-amine has been extensively studied for its various applications in scientific research. One of the most significant applications of 4-Propyl-1H-benzo[d]imidazol-5-amine is in the field of medicinal chemistry. 4-Propyl-1H-benzo[d]imidazol-5-amine has been found to possess a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. 4-Propyl-1H-benzo[d]imidazol-5-amine has also been found to be effective in the treatment of various diseases such as diabetes, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

177843-33-3

Product Name

4-Propyl-1H-benzo[d]imidazol-5-amine

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

4-propyl-1H-benzimidazol-5-amine

InChI

InChI=1S/C10H13N3/c1-2-3-7-8(11)4-5-9-10(7)13-6-12-9/h4-6H,2-3,11H2,1H3,(H,12,13)

InChI Key

OISUUNQAVBAUIK-UHFFFAOYSA-N

SMILES

CCCC1=C(C=CC2=C1N=CN2)N

Canonical SMILES

CCCC1=C(C=CC2=C1N=CN2)N

synonyms

1H-Benzimidazol-5-amine,4-propyl-(9CI)

Origin of Product

United States

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